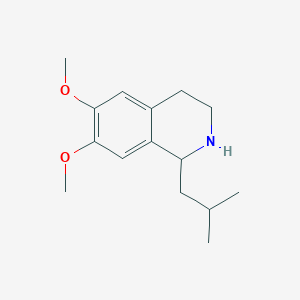![molecular formula C17H13N5O2 B256306 N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the quinazoline family and has a unique structure that makes it an attractive target for research.
Mécanisme D'action
The mechanism of action of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by binding to metal ions and forming a complex that emits fluorescence.
Biochemical and Physiological Effects:
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to bind to metal ions and emit fluorescence, making it a potential tool for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is its unique structure, which makes it an attractive target for research. It also has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in biological systems.
Orientations Futures
There are several future directions for research on N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine. One area of research could be to further investigate its potential as an anticancer agent and to optimize its structure for increased potency. Another area of research could be to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research could be conducted to investigate its potential as a material for organic electronics.
Méthodes De Synthèse
The synthesis of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is a multi-step process that involves the reaction of various chemicals. The starting material is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 3-(2-nitrophenyl)-3-oxopropanenitrile. This intermediate is then reacted with anthranilic acid to form N-[(E)-3-(2-nitrophenyl)prop-2-enylidene]anthranilic acid. Finally, this compound is reduced with hydrazine hydrate to form N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine.
Applications De Recherche Scientifique
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, it has been investigated as a potential material for organic electronics due to its unique electronic properties.
Propriétés
Nom du produit |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
|---|---|
Formule moléculaire |
C17H13N5O2 |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
InChI |
InChI=1S/C17H13N5O2/c23-22(24)16-10-4-1-6-13(16)7-5-11-20-21-17-14-8-2-3-9-15(14)18-12-19-17/h1-12H,(H,18,19,21)/b7-5+,20-11+ |
Clé InChI |
QJWSCTNJLRLCQE-YVUBOPQPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C=N/NC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)



![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)


